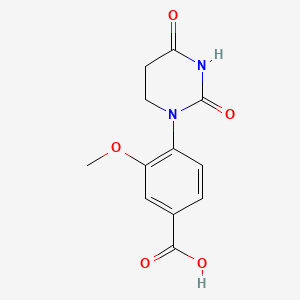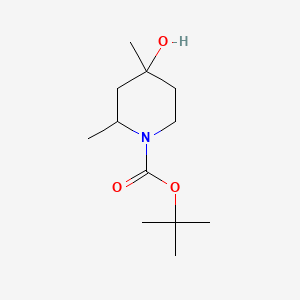![molecular formula C14H21F3N2O3 B6604291 tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate CAS No. 2624125-59-1](/img/structure/B6604291.png)
tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate: is a complex organic compound characterized by its trifluoroacetyl group and a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The trifluoroacetyl group is introduced through a trifluoroacetylation reaction, often using trifluoroacetic anhydride as the reagent.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The spirocyclic structure can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be used to modify the trifluoroacetyl group or other parts of the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its spirocyclic structure and trifluoroacetyl group make it a versatile intermediate in organic synthesis.
Biology: In biological research, tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate can be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's unique structure may offer therapeutic benefits in treating various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparaison Avec Des Composés Similaires
Tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Tert-butyl 3-(trifluoroacetyl)pyrrolidine-1-carboxylate
Uniqueness: Tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[35]nonane-6-carboxylate is unique due to its spirocyclic structure, which provides a distinct three-dimensional shape compared to linear or less complex cyclic compounds
Propriétés
IUPAC Name |
tert-butyl 1-(2,2,2-trifluoroacetyl)-1,8-diazaspiro[3.5]nonane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F3N2O3/c1-12(2,3)22-11(21)18-7-4-5-13(9-18)6-8-19(13)10(20)14(15,16)17/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUYBBLRWKLFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCN2C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6604211.png)
![6-Oxaspiro[3.5]nonan-2-ol](/img/structure/B6604215.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B6604227.png)
![1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604252.png)
![{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride](/img/structure/B6604256.png)
![5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one](/img/structure/B6604263.png)

![4,4'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B6604282.png)
![ethyl4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)

![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)


